molecular formula C17H21NO3 B5572775 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-CYCLOHEPTYL-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-CYCLOHEPTYL-2-PROPENAMIDE

Cat. No.: B5572775
M. Wt: 287.35 g/mol
InChI Key: IWJDQSCPRSABBK-CSKARUKUSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-N-cycloheptyl-2-propenamide is an organic compound that features a benzodioxole ring attached to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N-cycloheptyl-2-propenamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Propenamide Moiety: The propenamide moiety can be prepared by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the benzodioxole ring with the propenamide moiety using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-Benzodioxol-5-yl)-N-cycloheptyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

(E)-3-(1,3-Benzodioxol-5-yl)-N-cycloheptyl-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-cycloheptyl-2-propenamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The propenamide moiety may also play a role in binding to proteins or nucleic acids, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1,3-Benzodioxol-5-yl)-N-cyclohexyl-2-propenamide
  • (E)-3-(1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-propenamide

Uniqueness

(E)-3-(1,3-Benzodioxol-5-yl)-N-cycloheptyl-2-propenamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-cycloheptylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-17(18-14-5-3-1-2-4-6-14)10-8-13-7-9-15-16(11-13)21-12-20-15/h7-11,14H,1-6,12H2,(H,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJDQSCPRSABBK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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